![molecular formula C25H25N3O4S B2721695 Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1009262-31-0](/img/structure/B2721695.png)
Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Scientific Research Applications
Synthesis and Chemical Transformation
The compound is relevant in the context of organic synthesis, providing a basis for the development of heterocyclic compounds, which are crucial in pharmaceutical research. For example, research outlines the synthesis of related complex molecules, such as 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, which is synthesized from naphthalene-2,3-diol, indicating a methodological approach to constructing diazepine-related compounds (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003)[https://consensus.app/papers/concise-synthesis-göksu/75ada736b88550fa84430ee49e3968a8/?utm_source=chatgpt]. Similarly, the synthesis of antimicrobial benzo[1,2,4]triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines showcases the utility of related chemical frameworks in generating compounds with potential bioactivity (Zheng, Meng, Wang, & Wang, 2021)[https://consensus.app/papers/synthesis-antimicrobial-benzo124triazoloazepinium-zheng/7bba3aa90fd25af382a80f521c0c6f30/?utm_source=chatgpt].
Potential Biological Applications
While avoiding specifics on drug use, dosage, and side effects, it's essential to highlight the broader implications of such molecules in medicinal chemistry. Research into similar structures, like the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases, reveals interest in their antimicrobial and anti-inflammatory potential (Narayana, Ashalatha, Raj, & Kumari, 2006)[https://consensus.app/papers/synthesis-narayana/591325a707375f0187644c568f2bfe2f/?utm_source=chatgpt]. This underscores the chemical's relevance in creating molecules with possible therapeutic uses.
Material Science and Catalysis
Though less directly related to the exact chemical , the synthesis and application of molecules with diazepine frameworks, such as the 6-amino-6-methyl-1,4-diazepine group, can offer insights into their use as ligands in catalysis. This reflects the potential for such compounds to facilitate or enhance chemical reactions, which is a key area of interest in both material science and organic synthesis (Ge, Bambirra, Meetsma, & Hessen, 2006)[https://consensus.app/papers/6amino6methyl14diazepine-group-ligand-framework-ge/ad40cf2484205f07a886ad16d68d9732/?utm_source=chatgpt].
properties
IUPAC Name |
methyl 6-methyl-2-[[2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-13-9-10-15-19(11-13)33-24(22(15)25(31)32-2)28-20(29)12-18-23(30)27-17-8-4-6-14-5-3-7-16(26-18)21(14)17/h3-8,13,18,26H,9-12H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARWZEOFRNWCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=CC=CC5=C4C(=CC=C5)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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